2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-
Overview
Description
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies : Studies have investigated the conformations of related compounds, like E-2-phenyl-3(2'-furyl)propenoic acid, in various solvents using NMR spectroscopy. These studies explore conformational preferences in solutions, crucial for understanding molecular interactions and stability (Forgó, Felfoeldi, & Pálinkó, 2005).
Molecular Synthesis and Reactions : The compound has been used in the synthesis of various molecular structures. For instance, methyl 3-(3,4-disubstituted 5-alkylthio/amino-2-thienyl) propenoates have been synthesized from 3-oxodithioesters and 3-oxothioamides, demonstrating the compound's utility in creating complex chemical structures (Datta, Ila, & Junjappa, 1988).
Hydrogen Bonding Studies : Investigations into the hydrogen bonding behavior of propenoic acid stereoisomers substituted with thienyl and/or phenyl groups have been conducted. These studies, using FT-IR spectroscopy and computational methods, shed light on the compound's aggregation behavior, which is vital for understanding its chemical properties (Csankó, Illés, Felfoeldi, Kiss, Sipos, & Pálinkó, 2011).
Crystal Structure Analysis : The crystal structures of related α-arylcinnamic acids and their esters have been studied, providing insights into the molecular geometry and potential applications of these compounds in various fields, including material science and drug development (Stomberg, Li, Lundquist, & Norinder, 2001).
Organizing Force in Acid Aggregates : The compound has been studied for its role as an organizing force in acid aggregates, with research focusing on identifying potential hydrogen bonding sites. This is crucial for understanding the self-assembly and molecular recognition processes in chemistry (Csankó et al., 2011).
Pharmacological Potential : While avoiding specifics on drug use and dosage, it's noteworthy that structurally related compounds have been studied for their pharmacological potential, such as in the development of nonpeptide angiotensin II receptor antagonists (Keenan et al., 1993).
Properties
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAQQYXASUJOT-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.